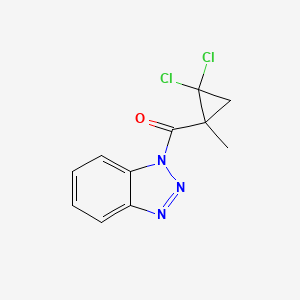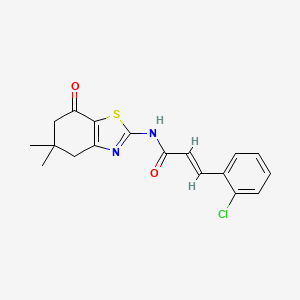
1H-benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone is a complex organic compound that features a benzotriazole moiety linked to a dichloromethylcyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone typically involves the reaction of benzotriazole with a suitable dichloromethylcyclopropyl precursor. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: 1H-Benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead(IV) acetate.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Lead(IV) acetate in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole-based N,O-acetals, while substitution reactions can produce various substituted benzotriazole derivatives .
科学研究应用
1H-Benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized as a corrosion inhibitor and in the synthesis of specialty chemicals .
作用机制
The mechanism of action of 1H-benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone involves its interaction with molecular targets through its benzotriazole moiety. This interaction can lead to the inhibition of specific enzymes or pathways, depending on the context of its application. For example, as a corrosion inhibitor, it forms a stable coordination compound on metal surfaces, preventing oxidation .
相似化合物的比较
1H-Benzotriazole: A simpler analog with similar structural features but lacking the dichloromethylcyclopropyl group.
1-(Chloromethyl)-1H-benzotriazole: Contains a chloromethyl group instead of the dichloromethylcyclopropyl group.
1-(Trimethylsilylmethyl)benzotriazole: Features a trimethylsilylmethyl group, offering different reactivity and applications
Uniqueness: 1H-Benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone is unique due to its combination of the benzotriazole moiety with a dichloromethylcyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzotriazole derivatives may not be suitable .
属性
分子式 |
C11H9Cl2N3O |
|---|---|
分子量 |
270.11 g/mol |
IUPAC 名称 |
benzotriazol-1-yl-(2,2-dichloro-1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C11H9Cl2N3O/c1-10(6-11(10,12)13)9(17)16-8-5-3-2-4-7(8)14-15-16/h2-5H,6H2,1H3 |
InChI 键 |
RYTDFZTVRWLCMM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(Cl)Cl)C(=O)N2C3=CC=CC=C3N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-butan-2-yl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615012.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B11615015.png)

![N-benzyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615027.png)
![3-Ethyl 6-methyl 4-{[4-(propan-2-yloxy)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11615028.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11615029.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11615037.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615041.png)
![3-(4-ethoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11615047.png)
![10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11615062.png)
![9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11615070.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(2-hydroxyethyl)phenazin-5-ium](/img/structure/B11615082.png)
![N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11615091.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11615099.png)
